molecular formula C12H26O2Si B14378395 4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- CAS No. 89393-07-7

4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-

Katalognummer: B14378395
CAS-Nummer: 89393-07-7
Molekulargewicht: 230.42 g/mol
InChI-Schlüssel: LGDBHGJPBJHJQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- is an organic compound with a complex structure that includes a heptanone backbone, dimethyl groups, and a trimethylsilyl-oxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- typically involves multiple steps. One common method is the reaction of 2,5-dimethyl-4-heptanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethyl-4-heptanone: Similar structure but lacks the trimethylsilyl-oxy group.

    2,4-Dimethyl-3-heptanone: Another related compound with different substitution patterns.

Uniqueness

4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl-oxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

89393-07-7

Molekularformel

C12H26O2Si

Molekulargewicht

230.42 g/mol

IUPAC-Name

2,5-dimethyl-3-trimethylsilyloxyheptan-4-one

InChI

InChI=1S/C12H26O2Si/c1-8-10(4)11(13)12(9(2)3)14-15(5,6)7/h9-10,12H,8H2,1-7H3

InChI-Schlüssel

LGDBHGJPBJHJQF-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(=O)C(C(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.